2-Chloro-6-(pyridin-3-yl)pyridine

Catalog No.
S3712804
CAS No.
39883-45-9
M.F
C10H7ClN2
M. Wt
190.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(pyridin-3-yl)pyridine

CAS Number

39883-45-9

Product Name

2-Chloro-6-(pyridin-3-yl)pyridine

IUPAC Name

2-chloro-6-pyridin-3-ylpyridine

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C10H7ClN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H

InChI Key

UCUYYVLLYRTQBN-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)C2=CN=CC=C2

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CN=CC=C2

The exact mass of the compound 2-Chloro-6-(pyridin-3-yl)pyridine is 190.0297759 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-(pyridin-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position. Its molecular formula is C₁₁H₈ClN₂, and it has a molar mass of 220.65 g/mol. The compound exhibits unique electronic properties due to the presence of both chlorine and nitrogen atoms in its structure, which can influence its reactivity and biological activity.

The reactivity of 2-Chloro-6-(pyridin-3-yl)pyridine is primarily governed by its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom acts as a leaving group, allowing for substitution at the 2-position or 6-position depending on the nucleophile used. For example:

  • Nucleophilic Substitution: Reaction with nucleophiles such as amines or alcohols can yield various derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling methods can facilitate the introduction of aryl or alkenyl groups at the chlorine site, enhancing its utility in organic synthesis .

Research indicates that compounds similar to 2-Chloro-6-(pyridin-3-yl)pyridine exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that pyridine derivatives can interact with various biological targets, such as enzymes and receptors, which may lead to therapeutic effects. Specifically, compounds with similar structures have been investigated for their potential as inhibitors in cancer cell proliferation and as anti-inflammatory agents .

Synthesis of 2-Chloro-6-(pyridin-3-yl)pyridine can be achieved through several methods:

  • Direct Halogenation: Starting from 6-(pyridin-3-yl)pyridine, chlorination can be performed using reagents like phosphorus pentachloride.
  • Nucleophilic Aromatic Substitution: Reacting a suitable precursor with a chlorinating agent under controlled conditions allows for selective substitution at the desired position .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions with halogenated pyridines can yield this compound efficiently .

2-Chloro-6-(pyridin-3-yl)pyridine finds applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of bioactive compounds.
  • Material Science: In the development of ligands for coordination chemistry.
  • Agricultural Chemistry: As a potential pesticide or herbicide due to its biological activity against pests .

Interaction studies have focused on how 2-Chloro-6-(pyridin-3-yl)pyridine interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like molecular docking and spectroscopy to elucidate binding affinities and mechanisms of action, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-Chloro-6-(pyridin-3-yl)pyridine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Chloro-6-methylpyridineMethyl group at the 6-positionExhibits different solubility profiles
5-Bromo-2-chloro-6-methylpyridineBromine substitution at the 5-positionEnhanced reactivity in cross-coupling
3-Bromo-6-chloro-pyridineBromine at the 3-positionDifferent regioselectivity in reactions
2-Amino-6-chloropyridineAmino group at the 2-positionPotentially higher biological activity

The uniqueness of 2-Chloro-6-(pyridin-3-yl)pyridine lies in its specific arrangement of substituents that influences both its chemical behavior and biological interactions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

190.0297759 g/mol

Monoisotopic Mass

190.0297759 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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